5-Fluoro-1-methyl-1H-indene
CAS No.: 170941-20-5
Cat. No.: VC0065618
Molecular Formula: C10H9F
Molecular Weight: 148.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170941-20-5 |
|---|---|
| Molecular Formula | C10H9F |
| Molecular Weight | 148.18 |
| IUPAC Name | 5-fluoro-1-methyl-1H-indene |
| Standard InChI | InChI=1S/C10H9F/c1-7-2-3-8-6-9(11)4-5-10(7)8/h2-7H,1H3 |
| Standard InChI Key | ZWDJNGVEZDTETR-UHFFFAOYSA-N |
| SMILES | CC1C=CC2=C1C=CC(=C2)F |
Introduction
Chemical and Physical Properties
5-Fluoro-1-methyl-1H-indene is characterized by its specific molecular structure containing a fused ring system with a fluorine substituent. The compound has been well-characterized through various analytical techniques, establishing its fundamental properties as outlined in the table below.
| Property | Value |
|---|---|
| CAS Number | 170941-20-5 |
| Molecular Formula | C₁₀H₉F |
| Molecular Weight | 148.18 g/mol |
| IUPAC Name | 5-fluoro-1-methyl-1H-indene |
| Standard InChI | InChI=1S/C10H9F/c1-7-2-3-8-6-9(11)4-5-10(7)8/h2-7H,1H3 |
| Standard InChIKey | ZWDJNGVEZDTETR-UHFFFAOYSA-N |
| SMILES | CC1C=CC2=C1C=CC(=C2)F |
| Synonyms | 1H-Indene,5-fluoro-1-methyl-(9CI) |
| PubChem Compound ID | 45090442 |
The molecular structure consists of a benzene ring fused with a five-membered ring containing a methyl group at position 1 and a double bond between positions 2 and 3. The fluorine atom is strategically positioned at carbon 5 of the benzene ring, which significantly influences the electronic properties of the molecule.
Physical Appearance
While specific physical appearance data is limited in the available literature, fluorinated indene derivatives typically exist as colorless to pale yellow liquids or oils at room temperature. 5-Fluoro-1-methyl-1H-indene likely follows this pattern, though precise melting and boiling points would require experimental determination.
Structural Characteristics
The structure of 5-Fluoro-1-methyl-1H-indene features several notable characteristics that contribute to its chemical reactivity and potential applications. The fluorine substituent at position 5 introduces electronic effects that alter the electron density distribution across the aromatic system. This electronic modification affects the molecule's reactivity patterns compared to non-fluorinated analogs.
Electronic Effects
The highly electronegative fluorine atom creates a localized dipole in the molecular structure, potentially enhancing specific interactions with target biological receptors or catalytic systems. The electron-withdrawing nature of fluorine also affects the reactivity of neighboring positions in the aromatic ring, influencing the regioselectivity of further functionalization reactions.
Stereochemistry
The methyl group at position 1 creates a stereogenic center, potentially giving rise to enantiomers with different biological activities. This stereochemical aspect is particularly relevant for pharmaceutical applications where stereochemistry often plays a crucial role in determining biological activity.
Applications in Pharmaceutical Research
One of the primary areas of interest for 5-Fluoro-1-methyl-1H-indene lies in pharmaceutical research, where fluorinated compounds often display enhanced properties compared to their non-fluorinated counterparts.
Role as a Building Block
The compound serves as a valuable building block for synthesizing more complex molecules with potential pharmacological activities. The fluorine substituent can enhance binding affinity and specificity in biological systems, making fluorinated indene derivatives particularly interesting as scaffolds for drug development.
Applications in Materials Science
Beyond pharmaceutical applications, fluorinated indene derivatives have potential uses in materials science and related fields.
Polymer Chemistry
The unsaturated nature of 5-Fluoro-1-methyl-1H-indene makes it a potential monomer for specialized polymers. Fluorine-containing polymers often display unique properties including thermal stability, chemical resistance, and interesting optical characteristics.
Functional Materials
The compound could potentially contribute to the development of functional materials such as:
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Liquid crystals, where fluorine substituents can influence mesophase behavior
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Electroluminescent materials, where the fluorine atom can modify emission properties
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Specialty coatings with enhanced durability and surface properties
Analytical Characterization
The structural confirmation and purity assessment of 5-Fluoro-1-methyl-1H-indene typically rely on various spectroscopic and analytical techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 5-Fluoro-1-methyl-1H-indene. The presence of fluorine introduces characteristic splitting patterns in both proton and carbon NMR spectra, allowing for confirmation of the fluorine position in the molecule. ¹⁹F NMR spectroscopy offers additional confirmation of the fluorine environment.
Mass Spectrometry
Mass spectrometric analysis of 5-Fluoro-1-methyl-1H-indene would typically show a molecular ion peak at m/z 148, corresponding to its molecular weight, with a characteristic isotope pattern. Fragmentation patterns can provide further structural confirmation, with common fragments likely including loss of the methyl group or cleavage of the five-membered ring.
Infrared Spectroscopy
Infrared (IR) spectroscopy can identify key functional groups in the molecule, including C-F stretching vibrations typically appearing in the 1000-1400 cm⁻¹ range. The aromatic C=C stretching and C-H stretching vibrations would also provide characteristic signals in the IR spectrum.
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